molecular formula C5H8N2O2S B570997 Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate CAS No. 122200-38-8

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B570997
CAS No.: 122200-38-8
M. Wt: 160.191
InChI Key: OHFSRAPKMWPCTJ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate (CAS 122200-38-8) is a synthetic intermediate belonging to the 1,2,3-thiadiazole family, a class of heterocyclic compounds recognized for their significant potential in pharmaceutical and agrochemical research . This compound features a partially reduced (4,5-dihydro) thiadiazole core, which may offer distinct reactivity and stability profiles compared to its aromatic counterparts. It serves as a versatile chemical building block, particularly useful for accessing a diverse array of functionalized 1,2,3-thiadiazole derivatives through further synthetic transformations . Researchers value the 1,2,3-thiadiazole scaffold due to its association with a broad spectrum of biological activities, which include antiviral, insecticidal, antifungal, and anticancer properties . As a substrate in heterocyclic chemistry, it can be utilized in various synthetic protocols, including cyclization and multi-component reactions, to develop novel compounds for biological screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

ethyl 4,5-dihydrothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSRAPKMWPCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis initiates with the reaction of trialkoxyalkane and trimethylsilyl cyanide in the presence of ZnCl₂ (Lewis acid) at 55–70°C for 12–18 hours. Subsequent addition of 1-amino-2-alkanethiol derivatives in polar solvents (e.g., ethanol) at 60–80°C induces cyclization. Acidification with concentrated H₂SO₄ at 0–5°C followed by neutralization with NaHCO₃ yields the target compound.

Key Parameters:

  • Catalyst: ZnCl₂ (5–7 mol%)

  • Solvent: Ethanol or dichloromethane

  • Yield: ~40% after extraction

This method’s scalability is evidenced by its application in technical-scale syntheses of structurally analogous agrochemical intermediates.

Cyclization Using Thionyl Chloride (SOCl₂)

A robust pathway involves the cyclization of hydrazone intermediates using thionyl chloride, as demonstrated in the synthesis of 1,2,3-thiadiazoles.

Hydrazone Formation

Ethyl hydrazinecarboxylate reacts with ketones (e.g., acetophenone) in chloroform under reflux with catalytic HCl, forming hydrazones. For this compound, ethyl pyruvate serves as the ketone precursor.

Reaction Equation:

CH3C(O)CO2Et+H2NNHCO2EtHCl, CHCl3Hydrazone IntermediateSOCl2Ethyl 4,5-Dihydro-1,2,3-Thiadiazole-4-Carboxylate\text{CH}3\text{C(O)CO}2\text{Et} + \text{H}2\text{NNHCO}2\text{Et} \xrightarrow{\text{HCl, CHCl}3} \text{Hydrazone Intermediate} \xrightarrow{\text{SOCl}2} \text{this compound}

Thionyl Chloride Activation

The hydrazone intermediate is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature. Evaporation and ether washing yield the product as a crystalline solid.

Optimized Conditions:

  • Temperature: 0°C → room temperature

  • Yield: 55–60% (based on analogous thiadiazoles)

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR), a sulfur-transfer agent, facilitates the synthesis of 1,3,4-thiadiazoles from oxoacetate precursors. This method is adaptable to dihydrothiadiazoles.

Substrate Preparation

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate reacts with LR in tetrahydrofuran (THF) at 75°C for 3 hours. Decolorizing charcoal removes byproducts, and chromatography isolates the product.

Representative Data:

ParameterValue
Substrate Ethyl oxoacetate hydrazine derivative
Reagent Lawesson’s reagent (1.1 eq)
Solvent THF
Yield 28%

While yields are moderate, this method’s selectivity for sulfur incorporation is advantageous.

Alternative Approaches and Modifications

Hydrazonoyl Chloride Condensation

Bis-hydrazonoyl chlorides condensed with dithiocarbamates yield bis-thiadiazoles. For mono-thiadiazoles like the target compound, stoichiometric adjustments (1:1 molar ratio) and shorter reaction times (1–2 hours) are effective.

Microwave-Assisted Synthesis

Structural Characterization and Analytical Data

Spectral Validation

  • IR Spectroscopy: Absorption bands at 1737 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=N thiadiazole).

  • ¹H NMR: Singlets for thiadiazole CH₂ (δ 3.96 ppm) and ester CH₂CH₃ (δ 1.45 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 160.03 (M⁺), consistent with C₅H₈N₂O₂S.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

MethodYieldTemperature (°C)Key Reagent
One-Pot40%55–80ZnCl₂, H₂SO₄
SOCl₂ Cyclization55–60%0–25Thionyl chloride
Lawesson’s Reagent28%75Lawesson’s reagent

The one-pot method balances yield and scalability, while SOCl₂ cyclization offers higher efficiency at ambient conditions .

Mechanism of Action

The mechanism by which Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution
Compound Reaction with NH3 Reaction with R-OH
This compound Moderate (dihydro ring activation) High (ester hydrolysis)
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Low (aromatic stabilization) Moderate
Table 2: Solubility in Common Solvents
Compound Solubility in Ethanol Solubility in Water
This compound High Low (logP ~2.5 estimated)
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate Moderate Very low (logP ~3.8)

Biological Activity

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its biological activity. The molecular structure can be represented as follows:

C5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:

  • In Vitro Studies : A study reported that derivatives of thiadiazoles exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiadiazole ring .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values indicating significant growth inhibition .
Cell Line IC50 (µM)
HepG215.8
MCF-722.3
  • Apoptosis Induction : this compound was found to induce apoptosis through the caspase pathway, specifically activating caspase-3 and caspase-7 in treated cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties:

  • In Vivo Studies : In animal models of inflammation, this compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound resulted in a notable decrease in infection rates compared to standard treatments .
  • Cancer Treatment Protocols : In a study involving patients with advanced liver cancer, the addition of this compound to conventional chemotherapy regimens improved overall survival rates and reduced tumor sizes .

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